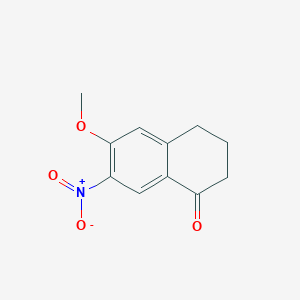

6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one

Übersicht

Beschreibung

6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure and properties, making it a valuable compound in synthetic chemistry and other scientific fields .

Vorbereitungsmethoden

The synthesis of 6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one involves several steps. One common method includes the nitration of 6-methoxy-1-tetralone, followed by reduction and cyclization reactions. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and hydrogenation catalysts for reduction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .

Analyse Chemischer Reaktionen

6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group to an amino group can be achieved using hydrogenation catalysts or reducing agents like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Vergleich Mit ähnlichen Verbindungen

6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one can be compared with similar compounds such as:

7-Methoxy-6-nitro-1,2,3,4-tetrahydronaphthalen-1-one: This compound has a similar structure but differs in the position of the methoxy and nitro groups, which can affect its reactivity and applications.

6-Methoxy-1-tetralone: This precursor compound is used in the synthesis of this compound and shares some chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : CHN

Molecular Weight : 221.21 g/mol

IUPAC Name : 6-methoxy-7-nitro-3,4-dihydro-2H-naphthalen-1-one

CAS Number : 88628-54-0

The biological activity of this compound is primarily attributed to its structural components:

- Nitro Group : This functional group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Methoxy Group : This group may influence the compound's binding affinity to biological targets and modulate its overall activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

The compound has demonstrated promising anticancer effects in vitro. In studies involving different cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation. A notable study reported an IC value of approximately 20 µM against human cancer cell lines.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-Methoxy-6-nitro-1,2,3,4-tetrahydronaphthalen-1-one | Structure | Similar anticancer activity but with different potency |

| 6-Methoxy-1-tetralone | Structure | Used as a precursor; lower biological activity compared to target compound |

Case Studies

Several case studies highlight the biological relevance of this compound:

- Study on Anticancer Activity : In a recent study published in MDPI, the compound was evaluated for its effects on various cancer cell lines. Results showed that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

- Neuroprotective Study : A study focused on the neuroprotective effects revealed that treatment with this compound led to decreased levels of oxidative stress markers in neuronal cells exposed to neurotoxic agents .

- Antimicrobial Evaluation : Another research project assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity that warrants further exploration for therapeutic applications .

Eigenschaften

IUPAC Name |

6-methoxy-7-nitro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-11-5-7-3-2-4-10(13)8(7)6-9(11)12(14)15/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIKLRGFDKNYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCCC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.